Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure. It contains multiple functional groups, including an ester, an amide, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tricyclic core.
Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the core structure through a substitution reaction.
Formation of the ester and amide groups: The ester and amide groups are introduced through esterification and amidation reactions, respectively.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The sulfanyl group, for example, can form disulfide bonds with cysteine residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the tricyclic core and sulfanyl group.
4-Ethyl-2-methoxyphenol: Contains a methoxyphenyl group but lacks the ester, amide, and sulfanyl groups.
Uniqueness
Ethyl 4-(2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate is unique due to its complex structure, which includes multiple functional groups and a tricyclic core
Properties
Molecular Formula |
C25H28N6O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H28N6O4S/c1-3-35-24(33)17-4-8-18(9-5-17)26-22(32)15-36-25-28-27-23-21-14-20(29-31(21)13-12-30(23)25)16-6-10-19(34-2)11-7-16/h4-13,20-21,23,27,29H,3,14-15H2,1-2H3,(H,26,32) |
InChI Key |
BMMMKYLRNTXHAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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